Diethyl 5-(hydroxymethyl)isophthalate
Overview
Description
Diethyl 5-(hydroxymethyl)isophthalate, also known as this compound, is a useful research compound. Its molecular formula is C13H16O5 and its molecular weight is 252.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Isophthalic Acids and Isophthalates : A study demonstrated the use of certain esters under Dakin reaction conditions to afford isophthalic acid monoethyl esters, which can be converted into diethyl isophthalates. This transformation is significant for the synthesis of isophthalic acids and their derivatives (Bodwell, Hawco, & Satou, 2003).
Total Synthesis of Natural Compounds : In pharmaceutical research, one study achieved the synthesis of the aromatic fragment of (+)-FR900482 starting from 5-hydroxy-isophthalic acid, highlighting its role in complex organic syntheses (Yoshino et al., 1996).
Solid Polyurethane Foams with Reduced Flammability : A research indicated the use of an isophthalic fraction to afford hydroxyl group-containing phosphonates, useful in preparing solid polyurethane foams with reduced flammability (Troev, Todorov, & Borisov, 1984).
Synthesis of Hyperbranched Azo Polymers : In material science, a novel AB2-type monomer was synthesized for preparing hyperbranched azo polymers, with implications in advanced polymer materials (Yu et al., 2009).
Chemodosimetric Behavior for Mercury Detection : A study on a new Schiff base and its copper(II) complex revealed selective chemodosimetric behavior towards mercury(II), demonstrating the potential for environmental monitoring and safety (Kumar et al., 2014).
Selective CO2 Separation Membranes : The effect of 5-hydroxyisophthalic acid in poly(ethylene oxide) polymer matrix was explored for developing highly permeable and selective CO2 separation membranes, significant in environmental applications (Yoon & Kang, 2018).
Safety and Hazards
Diethyl 5-(hydroxymethyl)isophthalate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Properties
IUPAC Name |
diethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-3-17-12(15)10-5-9(8-14)6-11(7-10)13(16)18-4-2/h5-7,14H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRPMZYDTZVKTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)CO)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346169 | |
Record name | Diethyl 5-(hydroxymethyl)isophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181425-91-2 | |
Record name | Diethyl 5-(hydroxymethyl)isophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl 5-(hydroxymethyl)isophthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Diethyl 5-(hydroxymethyl)isophthalate contribute to the synthesis of branched polyethylene and what makes it suitable for this application?
A1: this compound acts as a multifunctional monomer in the transesterification polymerization of telechelic polyethylenes []. Its structure, featuring a central aromatic ring with two ester groups and a hydroxymethyl group, allows it to react with the terminal functional groups of the polyethylene macromonomers. This leads to the formation of branching points in the resulting polyethylene-ester (PE-ester) polymer chain. This branching contributes to unique properties compared to linear polyethylene, such as enhanced melt strain hardening [].
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